

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

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Compound of Interest

Compound Name: Ethyl 6-chloro-2-methoxynicotinate

CAS No.: 106718-97-2

Cat. No.: B11926126

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In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold," a foundational structure present in a vast array of FDA-approved drugs and advanced materials.^{[1][2]} Within this class, **Ethyl 6-chloro-2-methoxynicotinate** has emerged as a particularly strategic building block. Its utility is derived from a unique constellation of functional groups on the pyridine core: a reactive chlorine atom, an electron-donating methoxy group, and a versatile ethyl ester. This specific arrangement provides multiple, orthogonally reactive sites, allowing for sequential and selective chemical modifications.

This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the properties, synthesis, reactivity, and applications of this compound. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior and its proven value in the synthesis of complex, high-value molecules.

Part 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis. These characteristics dictate reaction conditions, purification strategies, and structural confirmation.

Physicochemical Properties

The key physical properties of **Ethyl 6-chloro-2-methoxynicotinate** are summarized below. These values are critical for laboratory handling, from solvent selection to reaction temperature control.

Property	Value	Reference
CAS Number	130879-37-7	-
Molecular Formula	C ₉ H ₁₀ ClNO ₃	[3]
Molecular Weight	215.63 g/mol	-
Appearance	White to off-white solid/powder	[4]
Flash Point	98 °C (208 °F) - closed cup	[5]
Ignition Temperature	455 °C (851 °F)	[5]
Solubility	Soluble in chloroform, dichloromethane; moderately soluble in methanol, ethanol.	[6]

Spectroscopic Signature

While specific experimental spectra are proprietary or scattered, the expected spectroscopic fingerprint can be predicted based on the molecule's structure. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.[7]

- ¹H NMR (Proton NMR): The spectrum would feature distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group protons, and singlets or doublets for the two aromatic protons on the pyridine ring. The exact chemical shifts would be influenced by the electronic effects of the substituents.

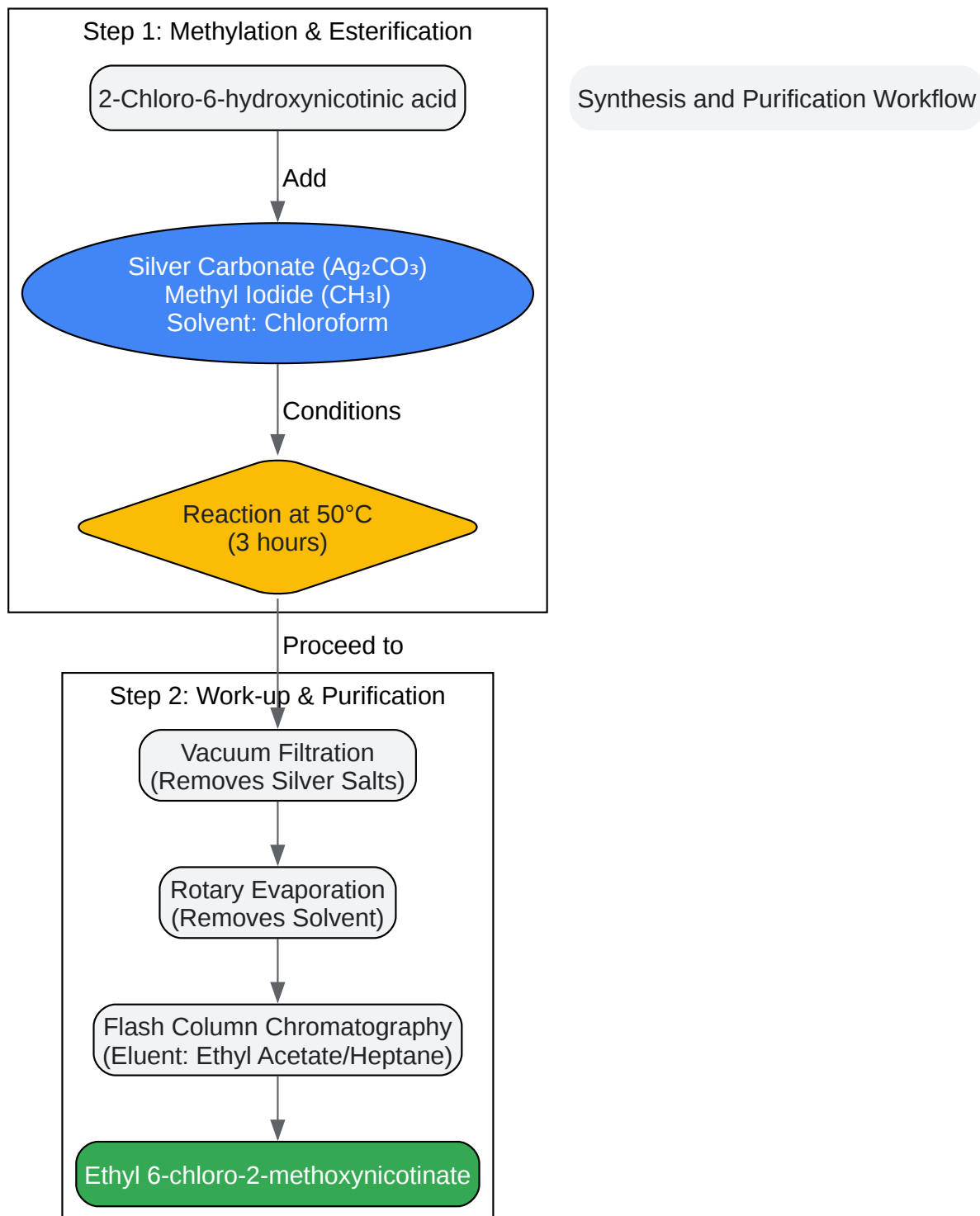
- ¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to chlorine being significantly downfield), the methoxy carbon, and the two carbons of the ethyl group.[7]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio.[7]
- FT-IR (Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band for the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretches for the ester and ether, C-Cl stretches, and aromatic C=C and C=N stretching vibrations.[6][7]

Part 2: Synthesis and Purification Protocol

The synthesis of **Ethyl 6-chloro-2-methoxynicotinate** typically involves the strategic modification of a more readily available nicotinic acid precursor. The following protocol is a representative method adapted from similar syntheses, emphasizing the chemical logic behind each step.[4]

Representative Synthesis Workflow

The transformation from 2-chloro-6-hydroxynicotinic acid involves two key steps: methylation of the hydroxyl group and esterification of the carboxylic acid. These can sometimes be achieved in a single pot under specific conditions.



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Caption: A generalized workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Objective: To synthesize **Ethyl 6-chloro-2-methoxynicotinate** from 2-chloro-6-hydroxynicotinic acid.

Materials:

- 2-Chloro-6-hydroxynicotinic acid
- Silver Carbonate (Ag_2CO_3)
- Methyl Iodide (CH_3I)
- Chloroform (CHCl_3), anhydrous
- Ethyl Acetate, Heptane (for chromatography)
- Anhydrous Sodium Sulfate (Na_2SO_4)

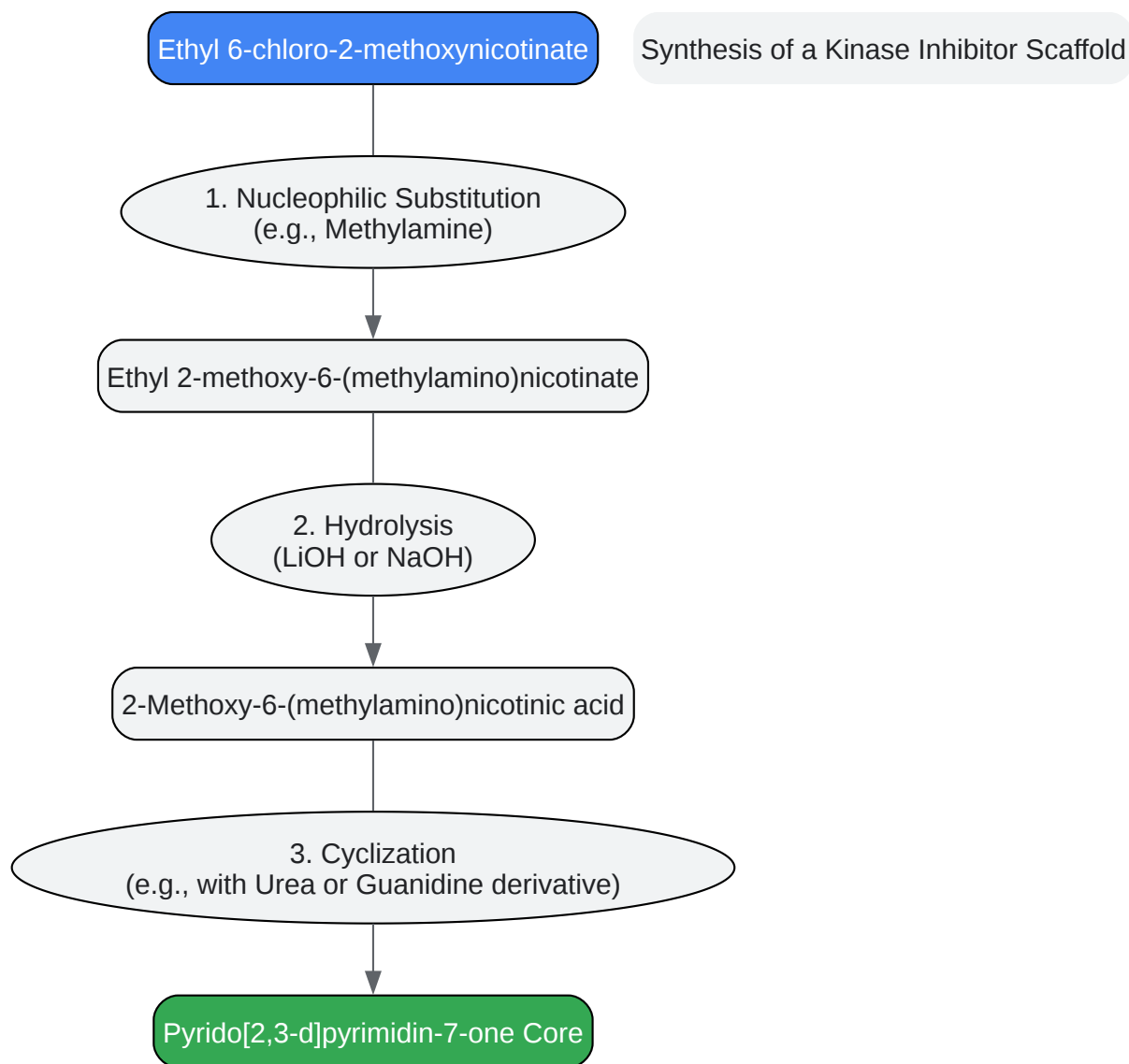
Procedure:

- **Reaction Setup:** To a round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (1.0 eq) and chloroform (approx. 10 mL per gram of acid). Stir until the solid is fully suspended.
- **Addition of Reagents:** Add silver carbonate (2.3 eq) followed by the slow, dropwise addition of methyl iodide (3.5 eq). **Causality Note:** Silver carbonate acts as a base to deprotonate both the carboxylic acid and the hydroxyl group, facilitating the subsequent nucleophilic attack on methyl iodide. An excess of methyl iodide ensures both methylation and esterification proceed to completion.^[4]
- **Reaction Execution:** Heat the mixture to 50 °C and stir for approximately 3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite under vacuum to remove the insoluble silver salts. Wash the filter cake with additional chloroform.

- Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[4]
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system of ethyl acetate in heptane (e.g., 0% to 100%). Trustworthiness Note: This purification step is critical to remove unreacted starting material and byproducts, ensuring the high purity (≥99%) required for subsequent applications.[4][8]
- Final Product: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford **Ethyl 6-chloro-2-methoxynicotinate** as a white powder.

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of **Ethyl 6-chloro-2-methoxynicotinate** is rooted in the distinct reactivity of its functional groups. Understanding these reactivities allows for precise and strategic molecular construction.



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Caption: Application in synthesizing a key medicinal chemistry scaffold.

Protocol Logic and Experimental Considerations

- **Step 1: Nucleophilic Aromatic Substitution (SNAr):** The synthesis begins by displacing the reactive C6-chloro group with a primary amine (e.g., methylamine). [9] This reaction is typically selective for the 6-position due to its higher activation towards nucleophilic attack.
- **Step 2: Ester Hydrolysis:** The resulting intermediate is then subjected to basic hydrolysis to convert the ethyl ester into a carboxylic acid. This step is necessary to "unmask" the functionality needed for the subsequent cyclization.
- **Step 3: Ring Cyclization:** The final and key step is the condensation and cyclization of the amino-acid intermediate with a reagent like urea or a substituted guanidine. This reaction forms the fused pyrimidine ring, yielding the desired pyrido[2,3-d]pyrimidin-7-one core. The substituents on this core can then be further modified to optimize binding affinity and selectivity for a target kinase. [1]

Part 5: Safety and Handling

As a research chemical, proper handling of **Ethyl 6-chloro-2-methoxynicotinate** is essential. The information is derived from its Material Safety Data Sheet (MSDS). [5]

Hazard Category	Precautionary Statement
Inhalation	May be harmful if inhaled. Causes respiratory tract irritation. Move person to fresh air. [5]
Skin Contact	May be harmful if absorbed through skin. Causes skin irritation. Wash off with soap and plenty of water. [5]
Eye Contact	Causes eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes. [5]

| Ingestion | May be harmful if swallowed. Rinse mouth with water. Never give anything by mouth to an unconscious person. [5]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [5] * **Fire Safety:** The compound is a combustible liquid. Use

water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

[5]* Disposal: Dispose of as hazardous waste in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. [5]

Conclusion

Ethyl 6-chloro-2-methoxynicotinate is far more than a simple chemical intermediate; it is a highly enabling platform for chemical innovation. Its well-defined and differential reactivity across three key functional groups provides a logical and controllable pathway for the synthesis of complex molecular architectures. For researchers in drug discovery, its role as a precursor to potent kinase inhibitors underscores its value. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

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